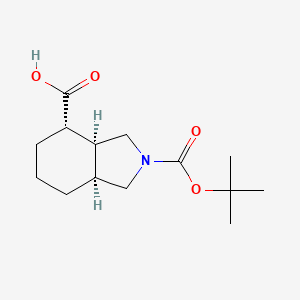

Racemic-(3aS,4S,7aS)-2-(tert-butoxycarbonyl)octahydro-1H-isoindole-4-carboxylic acid

Description

Racemic-(3aS,4S,7aS)-2-(tert-butoxycarbonyl)octahydro-1H-isoindole-4-carboxylic acid (CAS: 1251021-43-8) is a bicyclic compound featuring an octahydro-isoindole core modified with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. Its molecular formula is C₁₄H₂₃NO₄ (MW: 269.34 g/mol), and it exists as a racemic mixture, containing both enantiomers of the stereogenic centers at positions 3a, 4, and 7a . The Boc group serves to protect the secondary amine during synthetic processes, while the carboxylic acid enables further functionalization, such as peptide coupling or salt formation. This compound is primarily used in pharmaceutical research for synthesizing enantiopure intermediates, particularly in peptidomimetics and protease inhibitors .

Properties

IUPAC Name |

(3aS,4S,7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-9-5-4-6-10(12(16)17)11(9)8-15/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10+,11+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOZADCWRIFDFW-VWYCJHECSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCCC(C2C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]2CCC[C@@H]([C@H]2C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Racemic-(3aS,4S,7aS)-2-(tert-butoxycarbonyl)octahydro-1H-isoindole-4-carboxylic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure includes a bicyclic isoindole framework, which is significant for its biological interactions. The tert-butoxycarbonyl (Boc) group enhances stability and solubility, facilitating its use in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Inhibition of Enzymatic Activity :

- Antimicrobial Properties :

- Neuropharmacological Effects :

Case Study 1: Heparanase Inhibition

A study highlighted the development of small molecule inhibitors targeting heparanase. The isoindole derivatives exhibited strong selectivity over human beta-glucuronidase, which is crucial for minimizing side effects in therapeutic applications. The lead compounds demonstrated anti-angiogenic properties, making them candidates for cancer therapy .

Case Study 2: Antimicrobial Activity

Research conducted on a series of isoindole derivatives revealed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that modifications to the isoindole core could enhance efficacy against these pathogens .

Data Table: Summary of Biological Activities

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- The compound serves as an important precursor in the synthesis of various pharmaceutical agents. Its ability to act as a building block facilitates the creation of complex molecules that exhibit biological activity.

- Notably, derivatives of this compound have shown potential as inhibitors for various enzymes, including those involved in cancer and viral infections.

- Enzyme Inhibition :

Synthetic Applications

-

Building Block for Synthesis :

- The compound is utilized in the synthesis of other complex organic molecules. Its structural framework allows for further modifications that can lead to the development of new therapeutic agents.

- For instance, it can be employed in the synthesis of isoindole derivatives that have been evaluated for their anticancer properties.

- Fragment-Based Drug Discovery :

Data Table: Summary of Applications

Case Studies

- HIV Integrase Inhibition :

- Anticancer Activity :

Comparison with Similar Compounds

Compound A : (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid

- Molecular Formula: C₁₇H₂₃NO₄ (MW: 305.37 g/mol)

- Key Differences :

- Replaces the isoindole core with a piperidine ring , reducing ring strain and altering conformational flexibility.

- Introduces a phenyl substituent at position 4, enhancing aromatic interactions but reducing solubility in polar solvents.

- Exhibits higher molecular weight due to the phenyl group, impacting pharmacokinetic properties .

Compound B : (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid

- Molecular Formula: C₉H₁₅NO₂ (MW: 169.22 g/mol)

- Key Differences :

Compound C : Racemic-(3aR,4S,6S,7S,7aS)-5-(tert-Butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-6-carboxylic Acid

- Molecular Formula: C₁₅H₂₃NO₆ (MW: 313.35 g/mol)

- Key Differences: Incorporates a methano-dioxolane ring system, increasing steric hindrance and rigidity. Contains two methyl groups on the dioxolane ring, enhancing lipophilicity and metabolic stability .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Racemic-(3aS,4S,7aS)-2-(tert-butoxycarbonyl)octahydro-1H-isoindole-4-carboxylic acid, and how do reaction conditions influence yield?

- Answer : A common method involves catalytic coupling of bicyclic intermediates with tert-butoxycarbonyl (Boc) protecting groups under controlled conditions. For example, highlights the use of catalysts like 4-dimethylaminopyridine (DMAP) to facilitate Boc introduction during isoindole ring functionalization. Reaction optimization includes adjusting solvent polarity (e.g., dichloromethane vs. THF) and temperature (0–25°C) to maximize regioselectivity and minimize side reactions like epimerization . Purification via flash chromatography or recrystallization is critical for isolating the racemic product.

Q. Which analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is essential for verifying stereochemistry at the 3aS, 4S, and 7aS positions. High-resolution mass spectrometry (HRMS) and chiral HPLC are used to confirm molecular weight and enantiomeric excess. For example, and emphasize coupling constant analysis in NMR to distinguish axial vs. equatorial proton configurations in the bicyclic framework .

Q. What is the role of the tert-butoxycarbonyl (Boc) group in this compound’s synthetic utility?

- Answer : The Boc group acts as a temporary amine-protecting agent, preventing unwanted nucleophilic reactions during synthesis. notes its stability under basic conditions and ease of removal via acidolysis (e.g., trifluoroacetic acid), enabling subsequent functionalization of the isoindole core .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies may arise from variations in stereochemical purity or assay conditions. To address this:

- Stereochemical validation : Use chiral resolution techniques (e.g., preparative HPLC) to isolate enantiomers and test their individual bioactivities () .

- Assay standardization : Replicate studies under controlled conditions (e.g., pH, temperature, cell line selection) to isolate structure-activity relationships.

- Meta-analysis : Compare data across peer-reviewed studies, prioritizing results from orthogonal assays (e.g., enzymatic inhibition vs. cell viability).

Q. What strategies optimize reaction conditions for synthesizing derivatives of this compound?

- Catalyst screening : Test palladium or organocatalysts for cross-coupling reactions at the carboxylic acid or isoindole nitrogen.

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.

- Temperature gradients : Employ microwave-assisted synthesis to reduce reaction times and improve yields for thermally sensitive steps .

Q. How does the racemic nature of this compound impact its pharmacological evaluation, and what separation methods are viable?

- Answer : Racemic mixtures may exhibit mixed binding affinities to biological targets. recommends:

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients for enantiomer separation.

- Crystallization : Exploit differential solubility of diastereomeric salts (e.g., with tartaric acid derivatives) .

- Biological testing : Compare activity profiles of separated enantiomers to identify the pharmacologically active form.

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Answer : , and 14 outline:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles.

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of particulates.

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste per EPA guidelines .

Methodological Considerations Table

Key Insights for Further Research

- Structural analogs : and highlight the compound’s potential as a scaffold for protease inhibitors or GPCR modulators. Focus on derivatizing the carboxylic acid and Boc-protected amine for target-specific activity .

- Toxicological gaps : No acute toxicity data are available ( ). Prioritize in vitro cytotoxicity screening (e.g., HepG2 cells) before in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.